molecular formula C15H21N3O3 B248776 N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No. B248776
M. Wt: 291.35 g/mol
InChI Key: UNBSCAJISLJXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide (MDMA) is a synthetic drug that belongs to the amphetamine class of psychoactive substances. MDMA is commonly known as ecstasy or molly and is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and social behavior, and their increased release is believed to underlie the euphoric and empathogenic effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also binds to serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing medical conditions or those who take N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide in high doses. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also causes changes in brain activity, particularly in regions involved in emotion regulation and social cognition. These changes may underlie the therapeutic effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide in the treatment of PTSD and anxiety disorders.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has several advantages for use in lab experiments, including its well-characterized pharmacology and its ability to induce specific changes in brain activity. However, N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also has several limitations, including its potential for abuse and neurotoxicity, which can make it difficult to obtain regulatory approval for clinical trials. Additionally, the effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide can vary depending on individual factors such as dose, route of administration, and environmental context, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide, including further exploration of its therapeutic potential in the treatment of PTSD and anxiety disorders. Other potential applications of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide include its use as a tool for enhancing empathy and social cognition, as well as its potential as a treatment for substance use disorders. Future research should also focus on developing safer and more effective methods for administering N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide, as well as identifying biomarkers that can predict individual responses to the drug.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is synthesized from safrole, a natural substance found in the oils of sassafras trees. The synthesis involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide. The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide requires specialized equipment and expertise, and its production is strictly regulated in many countries due to its potential for abuse.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is believed to enhance the therapeutic process by increasing empathy, reducing fear and anxiety, and promoting emotional openness and trust. Several clinical trials have shown promising results for the use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide-assisted psychotherapy in the treatment of PTSD, with significant improvements in symptoms observed in many participants.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H21N3O3/c1-17-6-8-18(9-7-17)5-4-15(19)16-12-2-3-13-14(10-12)21-11-20-13/h2-3,10H,4-9,11H2,1H3,(H,16,19)

InChI Key

UNBSCAJISLJXRQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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